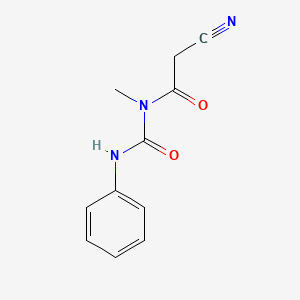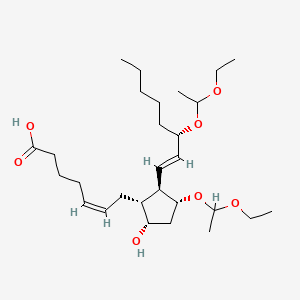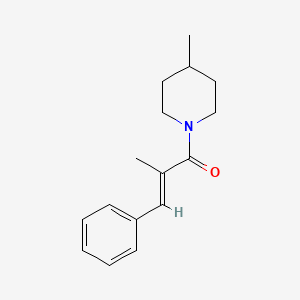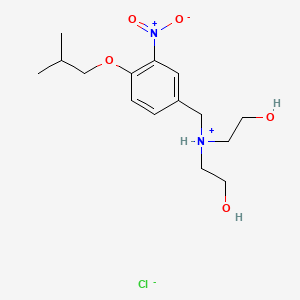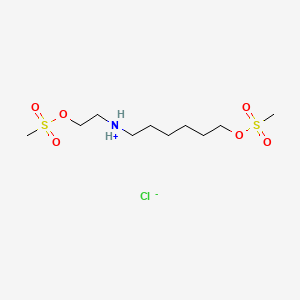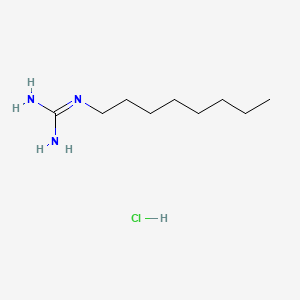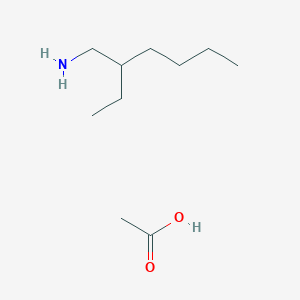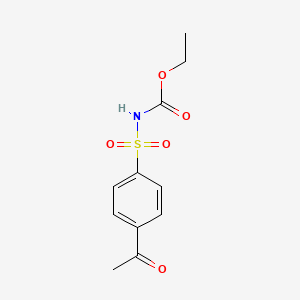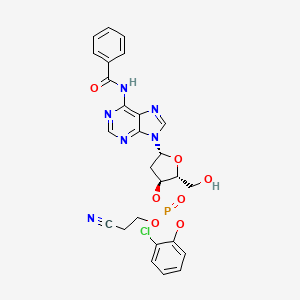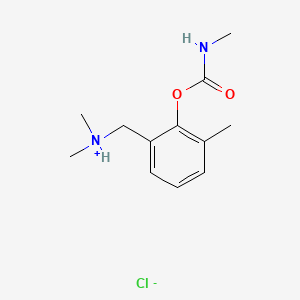![molecular formula C18H24ClNO B13767363 alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride CAS No. 7405-15-4](/img/structure/B13767363.png)
alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is a heterocyclic organic compound with the molecular formula C18H23NO.HCl and a molecular weight of 305.84 g/mol . It is known for its applications in various scientific research fields and is often used for experimental and research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-1-methylethanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Wirkmechanismus
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an H1-receptor antagonist, blocking the actions of endogenous histamine. This interaction leads to various pharmacological effects, including antipruritic and antitussive actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Chlorpheniramine: Another H1-receptor antagonist with similar pharmacological effects.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an H1-receptor antagonist makes it valuable in research focused on histamine-related pathways and conditions .
Eigenschaften
CAS-Nummer |
7405-15-4 |
|---|---|
Molekularformel |
C18H24ClNO |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,20H,14H2,1-3H3;1H |
InChI-Schlüssel |
YWAGQZNXGUHOSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


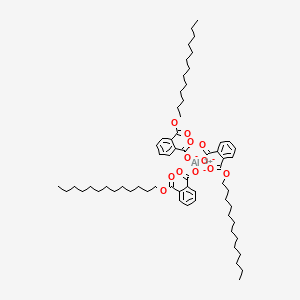
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
